molecular formula C12H13FO2 B13570396 1-(4-Fluorophenyl)hexane-1,3-dione

1-(4-Fluorophenyl)hexane-1,3-dione

Cat. No.: B13570396
M. Wt: 208.23 g/mol
InChI Key: OXPJKLPYUMFOTG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13FO2 It is characterized by the presence of a fluorophenyl group attached to a hexane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)hexane-1,3-dione typically involves the reaction of 4-fluorobenzaldehyde with hexane-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)hexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone moiety into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)hexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)hexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound shares a similar fluorophenyl group but has a different backbone structure.

    1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Another compound with a fluorophenyl group, but with different functional groups attached.

Uniqueness: 1-(4-Fluorophenyl)hexane-1,3-dione is unique due to its specific combination of a fluorophenyl group and a hexane-1,3-dione backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

1-(4-fluorophenyl)hexane-1,3-dione

InChI

InChI=1S/C12H13FO2/c1-2-3-11(14)8-12(15)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

OXPJKLPYUMFOTG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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